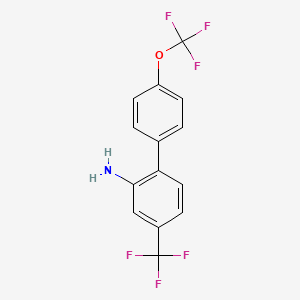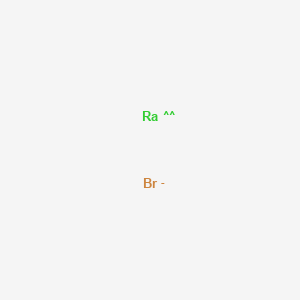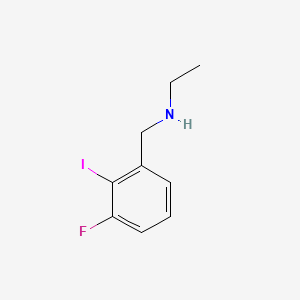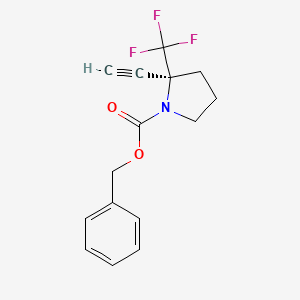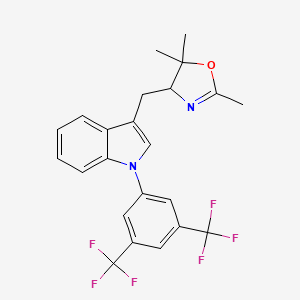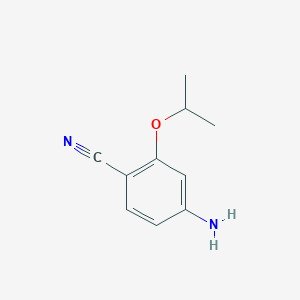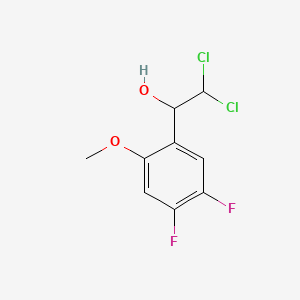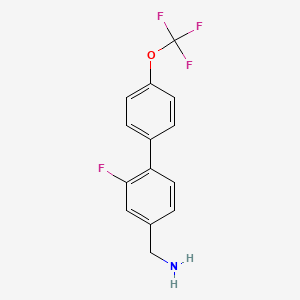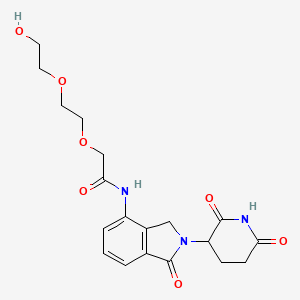
(S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features a combination of carbazole and oxazole moieties. The presence of trifluoromethyl groups enhances its chemical stability and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core:
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The final step involves coupling the carbazole and oxazole moieties using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxazole ring or the trifluoromethyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Drug Development: The compound’s potential biological activity, particularly due to the trifluoromethyl groups, makes it a candidate for drug development, targeting various diseases.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.
Industry
Polymer Science: The compound can be incorporated into polymers to enhance their thermal and chemical stability.
Coatings and Adhesives: Its chemical stability makes it suitable for use in high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and specificity, while the carbazole and oxazole moieties can contribute to the overall molecular recognition and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-((2,7-Bis(4-methylphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
(S)-4-((2,7-Bis(4-chlorophenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents. This makes it a unique candidate for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C31H22F6N2O |
|---|---|
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
4-[[2,7-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-14-21(19-2-8-23(9-3-19)30(32,33)34)6-12-26(28)27-13-7-22(15-29(27)39)20-4-10-24(11-5-20)31(35,36)37/h2-15,25H,16-17H2,1H3 |
Clave InChI |
DCKLHJPTGOBBEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(CO1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)C5=C2C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



